3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid
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Overview
Description
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a difluoropiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid typically involves the introduction of the difluoropiperidinyl group to the benzoic acid core. One common method involves the reaction of 3-chlorobenzoic acid with 4,4-difluoropiperidine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The difluoropiperidinyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4,4-Difluoropiperidin-1-yl)benzoic acid: Similar structure but lacks the chloro group.
1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride: Contains a similar difluoropiperidinyl group but with different functional groups.
Uniqueness
3-Chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid is unique due to the presence of both the chloro and difluoropiperidinyl groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClF2NO2 |
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Molecular Weight |
275.68 g/mol |
IUPAC Name |
3-chloro-5-(4,4-difluoropiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H12ClF2NO2/c13-9-5-8(11(17)18)6-10(7-9)16-3-1-12(14,15)2-4-16/h5-7H,1-4H2,(H,17,18) |
InChI Key |
ZHPODQNEMNICDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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